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Compound of Interest

(R)-(-)-3-Bromo-2-methyl-1-
Compound Name:
propanol

Cat. No.: B152011

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of (R)-(-)-3-
bromo-2-methyl-1-propanol, a chiral building block of significant interest in organic synthesis
and drug development. Due to the limited availability of experimentally verified public data, this
guide presents a combination of predicted spectroscopic data and typical values derived from
structurally analogous compounds. This information is intended to serve as a valuable resource
for the identification, characterization, and quality control of this important chemical entity.

Introduction

(R)-(-)-3-Bromo-2-methyl-1-propanol (CAS No: 93381-28-3) is a chiral primary alcohol
containing a bromine atom. Its stereochemistry and bifunctional nature make it a versatile
precursor in the synthesis of complex molecules, including pharmaceuticals and other
biologically active compounds. Accurate spectroscopic analysis is crucial for confirming its
identity, purity, and stereochemical integrity. This guide covers the key spectroscopic
techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy,
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the anticipated spectroscopic data for (R)-(-)-3-bromo-2-
methyl-1-propanol. These values are based on established principles of spectroscopy and
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analysis of similar chemical structures.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei, primarily *H and 3C.

1H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs, Reference: TMS at 0.00 ppm

Chemical Shift L . Coupling .
Multiplicity Integration Constant (J, Assignment
(3, ppm) Hz)
~3.55 dd 1H J=10.0,45 H-1la
~3.45 dd 1H J=10.0,6.5 H-1b
~3.35 d 2H J=6.0 H-3
~2.0-2.2 m 1H - H-2
~1.7 (broad) S 1H - -OH
~1.05 d 3H J=7.0 -CHs
13C NMR (Carbon-13) Data (Predicted)
Solvent: CDCIs, Reference: CDCls at 77.16 ppm
Chemical Shift (6, ppm) Carbon Type Assighment
~68 CH2 C-1
~40 CH C-2
~38 CH2 C-3
~16 CHs -CHs

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of
infrared radiation.
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IR Absorption Data (Typical for Primary Alcohols and Bromoalkanes)

Wavenumber ) ) . ]
Intensity Vibration Functional Group
(cm™)
3400 - 3200 Strong, Broad O-H Stretch Alcohol
2960 - 2850 Strong C-H Stretch Alkane
1470 - 1430 Medium C-H Bend Alkane
1050 - 1000 Strong C-O Stretch Primary Alcohol
650 - 550 Strong C-Br Stretch Alkyl Bromide

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data (Predicted Fragmentation)

m/z Ratio Possible Fragment Notes

Molecular ion peak, showing

the characteristic isotopic

152/154 [M]* )

pattern of bromine (*°*Br and

81Br in ~1:1 ratio).

Loss of the hydroxymethyl
121/123 [M - CH20H]* _

radical.
73 [M - Br]* Loss of a bromine radical.
55 [CaH7]* Loss of H20 and Br.

Isopropyl cation, a common
43 [CsH7]* propy

fragment.

Base peak, characteristic of
31 [CH20H]*

primary alcohols.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

described above for a liquid sample like (R)-(-)-3-bromo-2-methyl-1-propanol.

e Sample Preparation:

For *H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated
chloroform (CDCIs).

For 13C NMR, a more concentrated sample of 20-50 mg in 0.7 mL of CDCls is
recommended.

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

e |nstrument Parameters:

Use a 400 MHz or higher field NMR spectrometer.

For *H NMR: Acquire data with a standard pulse sequence. Typical spectral width is -2 to
12 ppm.

For 13C NMR: Acquire data with proton decoupling. Typical spectral width is 0 to 220 ppm.

The number of scans should be adjusted to obtain an adequate signal-to-noise ratio (e.g.,
16 scans for 1H, 1024 or more for 13C).

» Data Processing:

o

o

[¢]

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase and baseline correct the spectrum.
Calibrate the chemical shift scale using the TMS signal.

Integrate the peaks in the *H NMR spectrum.
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e Sample Preparation:

o For a neat liquid sample, place a drop of (R)-(-)-3-bromo-2-methyl-1-propanol onto a
clean, dry salt plate (e.g., NaCl or KBr).

o Place a second salt plate on top to create a thin liquid film.
e Instrument Parameters:
o Use a Fourier Transform Infrared (FTIR) spectrometer.
o Record a background spectrum of the clean, empty sample holder.
o Place the prepared sample in the spectrometer's sample compartment.
o Data Acquisition:
o Scan the sample over the mid-infrared range (typically 4000-400 cm~1).
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

e Sample Preparation and Introduction:

o The sample can be introduced directly via a liquid injection port or, for a more detailed
analysis of purity, through a gas chromatograph (GC-MS).

o For GC-MS, dilute the sample in a volatile solvent like dichloromethane or methanol.
e Instrument Parameters:

o lonization Method: Electron lonization (El) at 70 eV is a common method for this type of
molecule.

o Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
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o Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular
ion and fragment masses (e.g., m/z 30-200).

o Data Analysis:
o Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.
o Analyze the fragmentation pattern to identify characteristic fragment ions.
o Compare the obtained spectrum with spectral databases for confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like (R)-(-)-3-bromo-2-methyl-1-propanol.
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Sample Preparation

Liquid Sample
((R)-(-)-3-Bromo-2-methyl-1-propanol)

Preparation of Dilution in Dissolution in
Thin Film (for IR) Volatile Solvent (for MS) Deuterated Solvent (for NMR)

Spectroscopic Analysis

IR Spectroscopy 5 T NMR Spectroscopy

(*H and 3C)

Structural Elucidation Purity Assessment

N/

Identity Confirmation
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¢ To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to (R)-(-)-3-
Bromo-2-methyl-1-propanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152011#r-3-bromo-2-methyl-1-propanol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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